11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one
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Overview
Description
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one is a complex organic compound belonging to the class of dibenzoazepines These compounds are characterized by a seven-membered ring containing nitrogen, fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one typically involves multistep organic reactions. One common method includes the nitration of a precursor dibenzoazepine compound, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .
Scientific Research Applications
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate
- 5H-Dibenz[b,e]azepine, 6,11-dihydro-
- 10,11-Dihydro-5H-dibenz[b,f]azepine
Uniqueness
11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one is unique due to its specific nitro functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other dibenzoazepine derivatives that may lack this functional group or possess different substituents .
Properties
CAS No. |
37387-66-9 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
11-(2-nitropropan-2-yl)-5,11-dihydrobenzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C17H16N2O3/c1-17(2,19(21)22)15-11-7-3-4-8-12(11)16(20)18-14-10-6-5-9-13(14)15/h3-10,15H,1-2H3,(H,18,20) |
InChI Key |
HTFHRNYBSYDIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C2=CC=CC=C2C(=O)NC3=CC=CC=C13)[N+](=O)[O-] |
Origin of Product |
United States |
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